molecular formula C17H26BNO3 B13346102 4-(2-Methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)morpholine

4-(2-Methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)morpholine

Cat. No.: B13346102
M. Wt: 303.2 g/mol
InChI Key: SLCJBXVQYYOFQB-UHFFFAOYSA-N
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Description

4-(2-Methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)morpholine is a boronate ester derivative featuring a morpholine ring linked to a substituted phenyl group. The compound’s structure includes a pinacol boronate ester (4,4,5,5-tetramethyl-1,3,2-dioxaborolane) at the para position of the phenyl ring and a methyl substituent at the ortho position. This architecture renders it valuable in Suzuki-Miyaura cross-coupling reactions, a cornerstone in synthesizing biaryls for pharmaceuticals, agrochemicals, and materials science .

The morpholine moiety enhances solubility in polar solvents and may influence biological activity, while the boronate group enables versatile functionalization.

Properties

Molecular Formula

C17H26BNO3

Molecular Weight

303.2 g/mol

IUPAC Name

4-[2-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]morpholine

InChI

InChI=1S/C17H26BNO3/c1-13-12-14(18-21-16(2,3)17(4,5)22-18)6-7-15(13)19-8-10-20-11-9-19/h6-7,12H,8-11H2,1-5H3

InChI Key

SLCJBXVQYYOFQB-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2)N3CCOCC3)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(2-Methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)morpholine typically involves the reaction of 2-methyl-4-bromoaniline with bis(pinacolato)diboron in the presence of a palladium catalyst. The reaction is carried out under an inert atmosphere, usually nitrogen or argon, and requires a base such as potassium carbonate. The reaction mixture is heated to facilitate the formation of the boronic ester .

Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide or sodium perborate.

    Reduction: Hydrogen gas with a palladium catalyst.

    Substitution: Palladium catalysts with bases like potassium carbonate or sodium hydroxide.

Major Products:

    Oxidation: Boronic acid derivatives.

    Reduction: Amines.

    Substitution: Biaryl compounds.

Mechanism of Action

The mechanism of action for 4-(2-Methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)morpholine involves its ability to form stable complexes with various substrates. The boronic ester group can interact with diols and other nucleophiles, facilitating the formation of new chemical bonds. This property is particularly useful in cross-coupling reactions where the boronic ester acts as a key intermediate .

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The following table summarizes key structural analogues and their substituent differences:

Compound Name Substituents on Phenyl Ring Molecular Weight (g/mol) Key Applications/Properties Reference
4-[3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]morpholine None (meta-boronate) 289.18 Cross-coupling reactions, intermediate synthesis
4-(3-Methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)morpholine 3-Methoxy, 5-boronate 317.22* Electron-rich aryl intermediates
4-(3-Fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)morpholine 3-Fluoro, 5-boronate 305.16* Bioactive molecule synthesis
4-[5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-2-pyridinyl]morpholine Pyridine ring (N at 2-position) 287.16 Heterocyclic drug design
4-[2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-4-(trifluoromethyl)phenyl]morpholine 2-Boronate, 4-CF₃ 369.19 Enhanced lipophilicity, fluorophoric probes
4-{[4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)thien-2-yl]methyl}morpholine Thiophene ring, CH₂-morpholine 309.23 Material science, electronic materials
Target Compound: 4-(2-Methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)morpholine 2-Methyl, 4-boronate 303.20* Steric modulation, tailored cross-coupling

*Calculated based on molecular formula.

Key Observations:

  • Electron-withdrawing groups (e.g., CF₃ in ) increase boronate reactivity, while electron-donating groups (e.g., methoxy in ) may reduce it.
  • Heterocyclic Variations : Pyridine () and thiophene () derivatives expand conjugation and electronic diversity, useful in optoelectronics or metal coordination.

Stability and Physicochemical Properties

  • Lipophilicity : The trifluoromethyl analogue () has higher logP than the target compound, favoring membrane permeability in drug design.
  • Solubility : Morpholine derivatives generally exhibit good aqueous solubility, critical for biomedical applications.

Biological Activity

The compound 4-(2-Methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)morpholine is a boron-containing organic molecule that has garnered attention in medicinal chemistry and drug development due to its unique structural features and biological activities. This article reviews the biological activity of this compound, highlighting its potential applications in drug discovery and therapeutic contexts.

  • Molecular Formula : C19H25BNO3
  • Molecular Weight : 337.25 g/mol
  • CAS Number : 2246635-94-7

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets through the boron atom's unique reactivity. Boron compounds are known to participate in biochemical reactions involving nucleophiles and electrophiles, which can lead to the modulation of enzyme activities and cellular signaling pathways.

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For instance:

  • Minimum Inhibitory Concentration (MIC) values for related boron compounds against Staphylococcus aureus have been reported as low as 4–8 μg/mL .

Anticancer Properties

Studies have shown that morpholine derivatives can inhibit the proliferation of cancer cells. Specifically:

  • The compound demonstrated potent inhibitory effects on various cancer cell lines, with IC50 values indicating strong activity against triple-negative breast cancer (TNBC) cells. It showed a significant selectivity index compared to non-cancerous cells .

Enzyme Inhibition

The compound has been evaluated for its ability to inhibit matrix metalloproteinases (MMPs), which play a crucial role in tumor metastasis:

  • Inhibition of MMP-2 and MMP-9 was observed, suggesting potential applications in cancer treatment by preventing metastasis .

Case Study 1: Anticancer Activity

A recent study evaluated the effects of a related morpholine derivative on MDA-MB-231 TNBC cells. The compound was administered in vivo using a BALB/c nude mouse model. Results indicated:

  • Significant reduction in tumor growth and metastasis compared to control groups.
  • A favorable safety profile was noted with minimal toxicity observed at therapeutic doses .

Case Study 2: Antimicrobial Efficacy

In another investigation focused on antimicrobial properties, the compound was tested against multidrug-resistant strains of bacteria. Findings included:

  • Effective inhibition of growth in resistant strains with comparable MIC values to established antibiotics .

Applications in Drug Development

The unique properties of this compound make it a valuable intermediate in pharmaceutical synthesis:

  • Drug Development : Utilized as a building block for synthesizing novel therapeutic agents.
  • Organic Synthesis : Acts as a versatile reagent in organic chemistry for constructing complex molecular frameworks.
  • Bioconjugation : Important in attaching biomolecules for diagnostics and therapeutic applications.

Q & A

Q. Basic

  • NMR Spectroscopy : ¹H and ¹³C NMR confirm the morpholine and boronic ester groups. For example, the boron-bound carbon in the dioxaborolane ring appears at ~85 ppm in ¹³C NMR .
  • HRMS : High-resolution mass spectrometry validates molecular weight (e.g., observed [M+H]⁺ = 317.23) .
  • Purity Assessment : HPLC or GC-MS ensures ≥90% purity, critical for reproducibility in downstream applications .

What are the primary reaction pathways involving this compound in medicinal chemistry?

Q. Basic

  • Suzuki Coupling : Forms biaryl structures for drug scaffolds. For example, coupling with aryl halides generates diverse heterocycles .
  • Oxidation : The boronic ester can be oxidized to a boronic acid for further functionalization .
  • Complexation : Forms stable adducts with biomolecules (e.g., sugars) for probe development .

How can reaction conditions be optimized to improve Suzuki coupling yields?

Q. Advanced

  • Catalyst Screening : Test Pd(OAc)₂ with ligands like SPhos or XPhos for enhanced activity .
  • Solvent Effects : Use toluene for sterically hindered substrates or DMF for polar intermediates.
  • Temperature Control : Gradual heating (e.g., 60°C → 80°C) minimizes side reactions .
  • Base Selection : CsF improves solubility of intermediates, while K₃PO₄ enhances coupling efficiency .

How should researchers address low yields or unexpected byproducts in multi-step syntheses?

Q. Advanced

  • Intermediate Trapping : Use quenching agents (e.g., NaHSO₃) to isolate reactive intermediates.
  • Byproduct Analysis : LC-MS or ¹¹B NMR identifies boron-containing impurities (e.g., deboronation products) .
  • Reaction Monitoring : In-situ IR or TLC tracks boronic ester stability during prolonged heating .

What computational methods predict the reactivity of this compound in cross-coupling reactions?

Q. Advanced

  • DFT Calculations : Model transition states to evaluate steric/electronic effects of the morpholine substituent.
  • Molecular Docking : Predict binding affinities for drug-target interactions when used in probe design .
  • Solvent Modeling : COSMO-RS simulations optimize solvent/base combinations for coupling efficiency .

How can contradictory spectral data (e.g., unexpected peaks in NMR) be resolved?

Q. Advanced

  • Variable Temperature NMR : Assigns dynamic effects (e.g., rotamers in the morpholine ring) .
  • 2D NMR (HSQC, HMBC) : Correlates ambiguous peaks to confirm connectivity.
  • Isotopic Labeling : Introduce ¹⁰B/¹¹B to distinguish boron-related splitting in spectra .

What strategies ensure compound stability during storage and handling?

Q. Advanced

  • Storage : Amber glass bottles under inert atmosphere (N₂/Ar) at 2–8°C prevent boronic ester hydrolysis .
  • Degradation Studies : Accelerated aging (40°C/75% RH) with HPLC monitoring identifies optimal storage durations .
  • Handling : Use anhydrous solvents and gloveboxes for moisture-sensitive reactions .

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